molecular formula C24H29N5O3 B2862682 N-(2,5-dimethoxyphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide CAS No. 2415491-77-7

N-(2,5-dimethoxyphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide

Cat. No.: B2862682
CAS No.: 2415491-77-7
M. Wt: 435.528
InChI Key: BKLGTSTXTNQVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole and piperidine derivatives, such as:

  • N-(2,5-dimethoxyphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide analogs
  • Indazole-based pharmaceuticals
  • Piperidine-containing bioactive molecules

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-31-17-7-8-21(32-2)20(15-17)26-24(30)16-9-12-28(13-10-16)23-22-18-5-3-4-6-19(18)27-29(22)14-11-25-23/h7-8,11,14-16H,3-6,9-10,12-13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLGTSTXTNQVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.